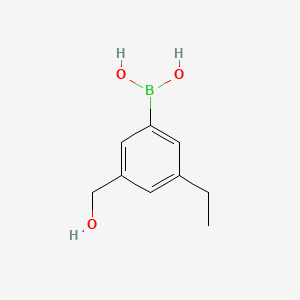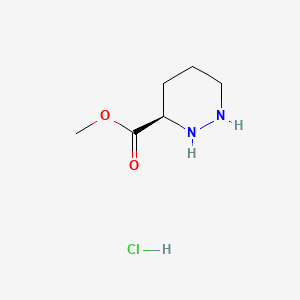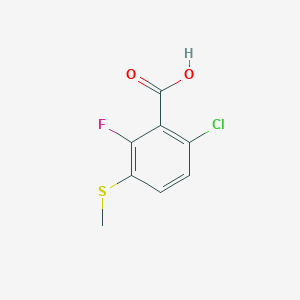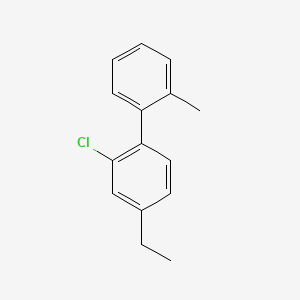
(1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride: is a chiral compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes an indane ring system substituted with an amino group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indane, a bicyclic hydrocarbon.
Functionalization: The indane undergoes functionalization to introduce the amino and carboxylic acid groups. This can be achieved through a series of reactions, including nitration, reduction, and carboxylation.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (1R,3S) enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Nitrosoindane, nitroindane.
Reduction Products: Indane-1-alcohol, indane-1-aldehyde.
Substitution Products: N-alkylindane, N-acylindane.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Protein Interaction: Studied for its interaction with various proteins and receptors.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The indane ring system provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (1R,3S)-3-aminoindane-1-carboxylic acid
- (1R,3S)-3-aminoindane-1-carboxylic acid;methyl ester
- (1R,3S)-3-aminoindane-1-carboxylic acid;ethyl ester
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the carboxylic acid group (e.g., hydrochloride, methyl ester, ethyl ester).
- Solubility: The hydrochloride salt form is more soluble in water compared to the free acid or ester forms.
- Biological Activity: The hydrochloride form may exhibit different pharmacokinetic properties, influencing its biological activity and therapeutic potential.
Conclusion
(1R,3S)-3-aminoindane-1-carboxylic acid;hydrochloride is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it suitable for applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m1./s1 |
InChI Key |
NJWVCGBGVWEMGY-RJUBDTSPSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1N)C(=O)O.Cl |
Canonical SMILES |
C1C(C2=CC=CC=C2C1N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


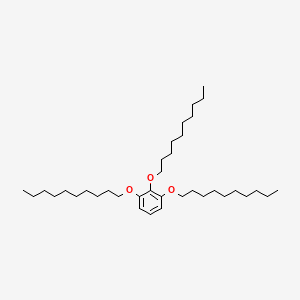
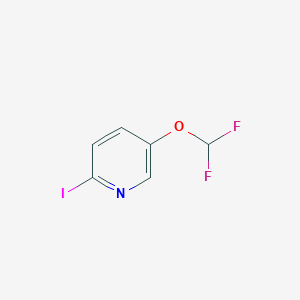
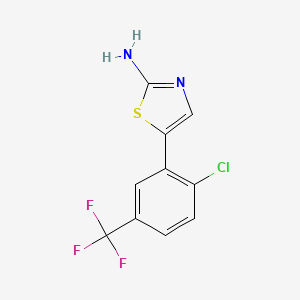
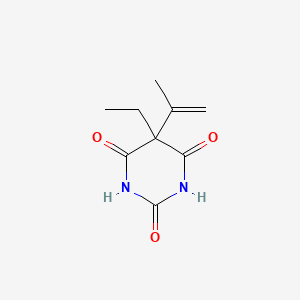
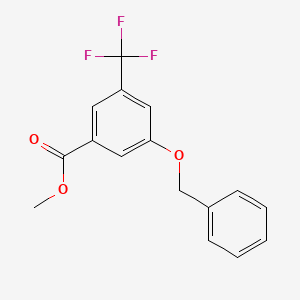
![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
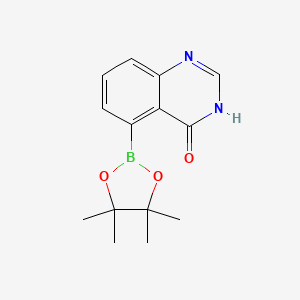
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)
